cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide
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Overview
Description
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is a complex organic compound that belongs to the class of heterocyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta(b)pyridine ring system through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the amide group via reaction with propanoyl chloride or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on its chemical structure and the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Decahydroquinoline Derivatives: Compounds with similar ring structures but different substituents.
Cycloheptapyridine Derivatives: Compounds with variations in the cyclohepta(b)pyridine ring system.
Uniqueness
cis-Decahydro-N-(2,6-dimethylphenyl)-1H-cyclohepta(b)pyridine-1-propanamide is unique due to its specific combination of functional groups and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
39489-93-5 |
---|---|
Molecular Formula |
C21H32N2O |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-[(4aS,9aS)-2,3,4,4a,5,6,7,8,9,9a-decahydrocyclohepta[b]pyridin-1-yl]-N-(2,6-dimethylphenyl)propanamide |
InChI |
InChI=1S/C21H32N2O/c1-16-8-6-9-17(2)21(16)22-20(24)13-15-23-14-7-11-18-10-4-3-5-12-19(18)23/h6,8-9,18-19H,3-5,7,10-15H2,1-2H3,(H,22,24)/t18-,19-/m0/s1 |
InChI Key |
AWGRIDQHTQWVAK-OALUTQOASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCC[C@H]3[C@@H]2CCCCC3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCN2CCCC3C2CCCCC3 |
Origin of Product |
United States |
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